Cas no 1567055-30-4 (4-(propan-2-yl)-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl chloride)

4-(Propan-2-yl)-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative with a thiophene-substituted triazole core. This compound is particularly valuable in organic synthesis and pharmaceutical research due to its reactive sulfonyl chloride group, which facilitates further functionalization via nucleophilic substitution reactions. The presence of the thiophene moiety enhances its utility in the development of bioactive molecules, including potential agrochemicals and pharmaceuticals. Its structural features, such as the triazole ring, contribute to stability and versatility in synthetic applications. The compound is typically handled under controlled conditions due to its sensitivity to moisture and reactivity. It serves as a key intermediate for sulfonamide and sulfonate derivatives.
4-(propan-2-yl)-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl chloride structure
1567055-30-4 structure
Product Name:4-(propan-2-yl)-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl chloride
CAS No:1567055-30-4
MF:C9H10ClN3O2S2
MW:291.777597904205
MDL:MFCD26089162
CID:5245431
PubChem ID:104018488
Update Time:2025-10-28

4-(propan-2-yl)-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 4H-1,2,4-Triazole-3-sulfonyl chloride, 4-(1-methylethyl)-5-(3-thienyl)-
    • 4-(propan-2-yl)-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl chloride
    • MDL: MFCD26089162
    • Inchi: 1S/C9H10ClN3O2S2/c1-6(2)13-8(7-3-4-16-5-7)11-12-9(13)17(10,14)15/h3-6H,1-2H3
    • InChI Key: HQHGRVXXWFRYSU-UHFFFAOYSA-N
    • SMILES: N1=C(C2C=CSC=2)N(C(C)C)C(S(Cl)(=O)=O)=N1

4-(propan-2-yl)-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl chloride Pricemore >>

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Additional information on 4-(propan-2-yl)-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl chloride

Introduction to 4-(propan-2-yl)-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl chloride (CAS No. 1567055-30-4)

4-(propan-2-yl)-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No. 1567055-30-4), is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the triazole class of heterocyclic compounds, which are widely recognized for their diverse biological activities and therapeutic potential. The structural features of this molecule, including its propan-2-yl and thiophen-3-yl substituents, contribute to its unique chemical properties and make it a valuable intermediate in the synthesis of novel pharmaceutical agents.

The sulfonyl chloride functional group present in the molecule enhances its reactivity, making it particularly useful in the formation of sulfonamide derivatives. Sulfonamides are a well-documented class of pharmacologically active compounds that exhibit a broad spectrum of biological functions, including antimicrobial, anti-inflammatory, and anticancer activities. The incorporation of the thiophenyl moiety into the triazole core further expands the compound's potential applications, as thiophene derivatives are known to exhibit enhanced metabolic stability and improved bioavailability.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with improved pharmacological profiles. The 1,2,4-triazole scaffold is particularly noteworthy due to its ability to modulate various biological targets. For instance, studies have demonstrated that triazole derivatives can interact with enzymes and receptors involved in metabolic pathways, making them promising candidates for the treatment of metabolic disorders. Additionally, the propan-2-yl side chain introduces lipophilicity, which can be fine-tuned to optimize drug absorption and distribution within the body.

One of the most compelling aspects of 4-(propan-2-yl)-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl chloride is its versatility as a building block in medicinal chemistry. Researchers have leveraged this compound to develop new analogs with tailored properties for specific therapeutic applications. For example, modifications to the sulfonyl chloride group can yield sulfonamides that exhibit enhanced binding affinity to target proteins or improved resistance to enzymatic degradation. Such modifications are crucial for extending the half-life of drugs and improving their overall efficacy.

The synthesis of 4-(propan-2-yl)-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl chloride involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the thiophenyl ring necessitates careful handling to avoid unwanted side reactions, such as oxidation or polymerization. However, advances in synthetic methodologies have made it possible to produce this compound with high purity and yield, facilitating its use in downstream applications.

Recent studies have highlighted the potential of this compound as an inhibitor of enzymes involved in cancer progression. Specifically, triazole derivatives have been shown to disrupt signaling pathways that promote cell proliferation and survival. The sulfonyl chloride moiety plays a critical role in this context by facilitating covalent bonding with key residues on target enzymes, leading to their inactivation. This mechanism has been explored in preclinical models where 4-(propan-2-yl)-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl chloride analogs demonstrated promising antitumor activity.

The incorporation of the propan-2-yl group into the triazole scaffold also contributes to the compound's ability to cross cell membranes efficiently. This property is essential for drugs intended to act intracellularly or systemically. By optimizing the balance between hydrophobicity and hydrophilicity through structural modifications, researchers can enhance both oral bioavailability and tissue penetration.

In addition to its applications in oncology research, 4-(propan-2-y l)-5-(thiophen -3 -y l)- 4 H -1 , 2 , 4 -triazole - 3 - sulfony l ch lor ide has shown promise in addressing inflammatory diseases. Sulfonamides derived from this compound have been investigated for their ability to modulate inflammatory cytokine production by inhibiting key transcription factors. Preliminary data suggest that these derivatives may offer a therapeutic edge over existing anti-inflammatory agents by targeting novel pathways involved in inflammation.

The role of computational chemistry in designing and optimizing derivatives of 4-(propan - 2 - y l) - 5 -( thi o ph e n - 3 - y l) - 4 H -1 , 2 , 4 - tr i az o l e - 3 - sul fon y l ch lor ide cannot be overstated. Molecular modeling techniques allow researchers to predict binding affinities and identify structural features that enhance drug-like properties. By integrating experimental data with computational insights, scientists can accelerate the discovery process and reduce reliance on trial-and-error experimentation.

The future prospects for this compound are exciting given its multifaceted utility as a pharmacological tool and synthetic intermediate. Ongoing research aims to expand its therapeutic applications by exploring new derivatives with improved pharmacokinetic profiles or enhanced target specificity. Furthermore, advances in biocatalysis may enable more sustainable synthetic routes for producing large quantities of this valuable compound.

In conclusion, 4-(propan - 2 - y l) - 5 -( thi o ph e n - 3 - y l) - 4 H -1 , 2 , 4 - tr i az o l e - 3 - sul fon y l ch lor ide (CAS No.15670553004) represents a significant advancement in pharmaceutical chemistry with broad implications for drug discovery and development . Its unique structural features, coupled with its reactivity, make it an indispensable tool for medicinal chemists seeking innovative solutions for treating human diseases . As research continues, we can expect even more groundbreaking applications arising from this versatile compound.

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